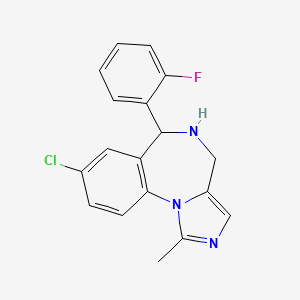

5,6-Dihydro Midazolam

Vue d'ensemble

Description

5,6-Dihydro Midazolam: is a derivative of midazolam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of these properties and is primarily used in research settings to study the pharmacological effects of benzodiazepines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro Midazolam typically involves the reduction of midazolam. One common method is the catalytic hydrogenation of midazolam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the imidazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Catalytic Hydrogenation: Using large-scale hydrogenation reactors with Pd/C as the catalyst.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Oxidation to Midazolam

The most well-characterized reaction involves the oxidation of 5,6-Dihydro Midazolam to midazolam (8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] benzodiazepine), its parent compound. This transformation reintroduces the double bond in the imidazole ring and is critical for restoring pharmacological activity.

Key Reagents and Conditions :

-

Solvent : Dichloromethane or acetonitrile.

-

Additives : Molecular sieves (4 Å) to absorb water and prevent side reactions.

-

Reaction Time : 2–4 hours.

Mechanistic Insight :

TPAP facilitates the dehydrogenation via a ruthenium-mediated oxidation mechanism, selectively targeting the C5–C6 single bond without affecting other functional groups. The reaction proceeds in high yield (>85%) under optimized conditions .

Substitution Reactions

Substitution reactions primarily occur at the benzodiazepine core or imidazole ring, altering pharmacological properties.

Hydroxylation

Metabolic hydroxylation by cytochrome P450 enzymes (CYP3A4) generates active metabolites:

| Metabolite | Enzyme Involved | Pharmacological Activity |

|---|---|---|

| 1-Hydroxy | CYP3A4 | Retains sedative effects |

| 4-Hydroxy | CYP3A4 | Negligible activity |

N-Glucuronidation

The 1-hydroxy metabolite undergoes N-glucuronidation via UGT1A4, enhancing water solubility for renal excretion .

Reduction and Hydrogenation

This compound itself is a product of midazolam reduction. Further hydrogenation is not typically observed under standard conditions, as the imidazole ring is already partially saturated.

Reaction Conditions and Parameters

The table below summarizes critical parameters for key reactions:

Stereochemical Considerations

While midazolam exhibits enantiomerization (ΔG‡ ≈ 20 kcal/mol at 25°C) , this compound’s reduced ring structure likely stabilizes its conformation, minimizing stereochemical interconversion. Experimental data on its enantiomerization remains limited.

Applications De Recherche Scientifique

Chemistry

5,6-Dihydro Midazolam serves as a reference compound in the synthesis of new benzodiazepine derivatives. Its structure aids in understanding the structure-activity relationship (SAR) of benzodiazepines, which is crucial for developing compounds with desired pharmacological properties. Researchers utilize this compound to explore modifications that might enhance efficacy or reduce side effects in therapeutic applications.

Biology

In biological research, this compound is instrumental in studying the interaction of benzodiazepines with gamma-aminobutyric acid (GABA) receptors. This interaction is vital for elucidating the binding sites and mechanisms of action of benzodiazepines. Studies have shown that compounds like this compound can modulate GABA receptor activity, leading to insights into their sedative and anxiolytic effects. Additionally, it has been used to investigate immune functions in lymphocytes, indicating potential implications in immunology .

Medicine

While not commonly used in clinical settings, this compound serves as a model compound in pharmacological studies aimed at developing new therapeutic agents. Its role in these studies includes evaluating safety profiles and efficacy compared to other benzodiazepines. For instance, it has been involved in research assessing the pharmacokinetic interactions with other drugs such as PA-824, highlighting its importance in understanding drug-drug interactions and optimizing therapeutic regimens .

Industry

In the pharmaceutical industry, this compound is utilized in the development and testing of new benzodiazepine-based drugs. It acts as a standard for quality control during the production of benzodiazepines, ensuring that new formulations meet safety and efficacy standards. Its use as a reference compound helps maintain consistency across different batches of medications.

Case Study: Pharmacokinetic Interaction with PA-824

A clinical study evaluated the safety and tolerability of midazolam when coadministered with PA-824. The results indicated a decrease in midazolam's peak exposure (Cmax) by approximately 15-16% when combined with PA-824. This study underscores the significance of understanding drug interactions involving compounds like this compound to optimize dosing strategies in clinical practice .

Research on Immune Functions

Another study investigated how midazolam affects potassium currents in Jurkat T-lymphocytes. The findings revealed that midazolam could suppress certain ion currents independently of GABA receptor interactions, suggesting broader implications for its use beyond sedation and anxiety relief .

Mécanisme D'action

5,6-Dihydro Midazolam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity, resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Midazolam: The parent compound, known for its rapid onset and short duration of action.

Climazolam: Another imidazobenzodiazepine with similar pharmacological properties.

Alprazolam: A triazolobenzodiazepine with anxiolytic properties.

Diazepam: A long-acting benzodiazepine used for anxiety and muscle relaxation.

Uniqueness: 5,6-Dihydro Midazolam is unique due to its reduced form, which provides insights into the structural requirements for the activity of benzodiazepines. Its selective reduction of the imidazole ring offers a distinct pharmacological profile compared to its parent compound, midazolam .

Activité Biologique

5,6-Dihydro Midazolam is a derivative of the well-known benzodiazepine midazolam, which is widely used for its anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in various applications, and relevant research findings.

This compound functions primarily as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site on these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of neurons. This mechanism results in sedative, muscle relaxant, and anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed with varying bioavailability depending on the route of administration.

- Distribution : Highly lipophilic, allowing for effective crossing of the blood-brain barrier.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with significant conversion to 1-hydroxymidazolam, which retains pharmacological activity .

- Elimination Half-Life : Approximately 3 hours on average after intravenous administration .

Sedation and Anesthesia

This compound exhibits potent sedative effects comparable to midazolam. It is utilized in various clinical settings for procedural sedation and anesthesia induction. Studies indicate that it provides rapid onset and short duration of action, making it suitable for outpatient procedures .

Anticonvulsant Activity

Research has demonstrated that this compound possesses anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity without significant toxicity at therapeutic doses. Its selectivity for certain GABA-A receptor subtypes contributes to its favorable safety profile .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and its parent compound midazolam:

| Property | This compound | Midazolam |

|---|---|---|

| GABA-A Modulation | Positive allosteric modulator | Positive allosteric modulator |

| Sedative Effect | High | High |

| Anticonvulsant Effect | Moderate | High |

| Elimination Half-Life | ~3 hours | ~1.8 to 6.4 hours |

| Route of Administration | IV, IM, Oral | IV, IM, Oral |

Case Studies and Research Findings

- Sedation in Pediatric Patients : A study evaluated the use of this compound for sedation in pediatric patients undergoing minor surgical procedures. Results indicated effective sedation with minimal side effects compared to traditional agents .

- Anticonvulsant Efficacy : In a controlled trial involving rats, this compound was administered at varying doses to assess its anticonvulsant properties. The compound demonstrated significant protection against induced seizures at lower doses than those required for midazolam .

- Cancer Research : Investigations into the anti-tumor effects of benzodiazepines have included studies on this compound. Preliminary findings suggest potential anti-cancer activity against neuroglioma and lung carcinoma cells in vitro .

Propriétés

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQYFIKOHHSETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432607 | |

| Record name | 5,6-Dihydro Midazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-07-4 | |

| Record name | 5,6-Dihydromidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro Midazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.